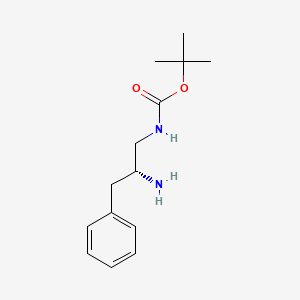

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVSLLRGGNVROC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738884 | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400652-57-5 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate chemical properties

An In-Depth Technical Guide to (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction and Strategic Overview

This compound, identified by CAS Number 400652-57-5, is a chiral synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Structurally, it is a derivative of (R)-phenylalanine, featuring a diamine backbone where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This specific configuration provides a unique combination of a fixed stereocenter, a nucleophilic primary amine, and a chemically labile protecting group.

This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and strategic applications of this versatile intermediate. Its value lies not just in its structure, but in its function as a precisely engineered tool for constructing complex, stereospecific molecules, particularly within the rapidly advancing field of targeted protein degradation.[1]

Caption: Chemical structure and key identifiers of the title compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in experimental design. The presence of the bulky, non-polar Boc and phenyl groups, combined with the polar primary amine, dictates the compound's behavior.

Core Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C14H22N2O2 | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| CAS Number | 400652-57-5 | [1] |

| Appearance | Typically a solid or oil | - |

| Purity | Commercially available at ≥95% | [1] |

Solubility Profile

The compound's dual hydrophobic (phenyl, tert-butyl) and hydrophilic (primary amine) nature results in good solubility in a range of organic solvents.

-

High Solubility: Dichloromethane (DCM), Chloroform, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO).

-

Limited Solubility: Diethyl ether, Hexanes.

-

Poor Solubility: Water.

Causality Insight: The large non-polar surface area imparted by the Boc and phenyl groups dominates the molecule's character, making it highly compatible with organic solvents. The single primary amine is insufficient to confer significant aqueous solubility. This profile is advantageous for typical organic synthesis workups, where the compound can be easily extracted into an organic phase.

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of verifying the structure and purity of synthetic intermediates. The key expected signals are outlined below.

| Technique | Key Signals and Interpretation |

| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. ~4.8-5.0 ppm (br s, 1H): NH proton of the carbamate. ~3.5-3.8 ppm (m, 1H): CH proton adjacent to the Boc-protected amine. ~2.7-3.0 ppm (m, 2H): Benzylic CH2 protons. ~2.5-2.7 ppm (m, 2H): CH2 protons adjacent to the primary amine. ~1.4 ppm (s, 9H): The characteristic singlet of the tert-butyl protons of the Boc group. ~1.2 ppm (br s, 2H): NH2 protons of the primary amine. |

| ¹³C NMR | ~156 ppm: Carbonyl carbon of the Boc carbamate. ~138-140 ppm: Quaternary aromatic carbon. ~126-130 ppm: Aromatic CH carbons. ~79-80 ppm: Quaternary carbon of the tert-butyl group. ~50-55 ppm: Chiral methine (CH) carbon. ~40-45 ppm: Methylene (CH2) carbons. ~28.5 ppm: Methyl carbons of the tert-butyl group. |

| FT-IR (cm⁻¹) | ~3300-3400: N-H stretching of the primary amine (typically a doublet). ~3250: N-H stretching of the carbamate. ~2850-3000: C-H stretching (aliphatic and aromatic). ~1680-1700: C=O stretching of the Boc carbamate carbonyl.[2] ~1520: N-H bending (amide II band).[2] |

| Mass Spec (ESI+) | [M+H]⁺ = 251.17: Calculated for C14H23N2O2⁺. [M+Na]⁺ = 273.15: Calculated for C14H22N2O2Na⁺. |

Synthesis and Purification

The synthesis of this compound relies on the principles of selective protection of a diamine. The choice of starting material and reaction conditions is crucial for achieving high yield and enantiomeric purity.

Synthetic Strategy

The most common and logical approach involves the mono-N-Boc protection of the corresponding chiral diamine, (R)-1-phenylpropane-2,3-diamine. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The steric hindrance around the C2 amine often allows for preferential reaction at the less hindered C3 primary amine, although chromatographic purification is typically required to separate potential regioisomers.

Sources

An In-Depth Technical Guide to (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a chiral molecule of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a primary amino group, makes it a versatile intermediate for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and applications, with a particular focus on its role as a key precursor to Solriamfetol, a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness.[1]

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined stereochemistry that is critical for its utility in asymmetric synthesis. The molecule features a chiral center at the carbon atom bearing the Boc-protected amine group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |

| Molecular Weight | 250.34 g/mol | [2] |

| CAS Number | 400652-57-5 | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis of this compound

The synthesis of this compound is a critical process for ensuring the enantiomeric purity of the final active pharmaceutical ingredient. A common and effective strategy involves the Boc protection of the amino group of (R)-2-amino-3-phenylpropan-1-ol, followed by subsequent chemical transformations.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Boc Protection of (R)-2-amino-3-phenylpropan-1-ol

This protocol describes the crucial first step in the synthesis, the protection of the primary amine.

-

Materials:

-

(R)-2-amino-3-phenylpropan-1-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[4]

-

Water

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

Dissolve (R)-2-amino-3-phenylpropan-1-ol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure (R)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.

-

Subsequent steps to convert the hydroxyl group to an amino group would typically involve activation (e.g., mesylation or tosylation), followed by nucleophilic substitution with an azide source, and finally reduction of the azide to the primary amine.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃):

-

δ 7.1-7.3 ppm (m, 5H): Protons of the phenyl group.

-

δ ~4.8-5.0 ppm (br s, 1H): NH proton of the carbamate.

-

δ ~3.8-4.0 ppm (m, 1H): CH proton adjacent to the Boc-protected nitrogen.

-

δ ~2.8-3.0 ppm (m, 2H): CH₂ protons of the benzyl group.

-

δ ~2.6-2.8 ppm (m, 2H): CH₂ protons adjacent to the primary amino group.

-

δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group.

-

δ ~1.2-1.5 ppm (br s, 2H): NH₂ protons of the primary amine.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

δ ~156 ppm: Carbonyl carbon of the carbamate.

-

δ ~138 ppm: Quaternary carbon of the phenyl group.

-

δ ~129, 128, 126 ppm: CH carbons of the phenyl group.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~53-55 ppm: CH carbon attached to the Boc-protected nitrogen.

-

δ ~45-47 ppm: CH₂ carbon adjacent to the primary amine.

-

δ ~40-42 ppm: CH₂ carbon of the benzyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC for Enantiomeric Purity Determination

The presence of the (S)-enantiomer is a critical quality attribute that must be controlled.

-

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

-

Typical Stationary Phases: Polysaccharide-based CSPs are often effective for the separation of Boc-protected amino compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection is commonly employed, typically at a wavelength where the phenyl group absorbs (around 254 nm).

A validated chiral HPLC method should be able to quantify the (S)-enantiomer at very low levels, often with a limit of quantification (LOQ) of 0.1% or lower.

Reversed-Phase HPLC for Chemical Purity Assessment

Standard reversed-phase HPLC is used to determine the presence of any non-enantiomeric impurities.

-

Stationary Phase: A C18 or C8 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection, as described above.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Solriamfetol.[6][7]

Caption: Role of the title compound in Solriamfetol synthesis.

The Boc group serves as a protecting group for one of the amino functionalities, allowing for selective reaction at the other amino group. After the desired modification, the Boc group can be easily removed under acidic conditions to yield the final product.[5][8] This strategy is fundamental in multi-step organic syntheses where chemoselectivity is crucial.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[3]

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for similar Boc-protected amino compounds should be followed.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its primary importance lies in its role as a key intermediate in the production of Solriamfetol, a drug that has a significant impact on patients with sleep disorders. A thorough understanding of its synthesis, characterization, and handling is essential for researchers and professionals in the pharmaceutical industry to ensure the quality and efficacy of the final drug product.

References

-

Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PubMed. [Link]

-

A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. International Journal of Pharmaceutical and Biological Sciences. [Link]

-

A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms: Life Sciences-Chemistry for New drug discovery. ResearchGate. [Link]

-

An Efficient Synthesis of Solriamfetol Hydrochloride Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. ResearchGate. [Link]

-

Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. OALib. [Link]

- Process for preparation of solriamfetol and intermediates thereof.

-

Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PubMed Central. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Synthesis and characterization of a new dipeptide analogue from L-phenylalanine and ethylenediamine. Scholars Research Library. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]

- Process for preparation of solriamfetol and intermediates thereof.

-

WO/2021/161232 PROCESS FOR PREPARATION OF SOLRIAMFETOL AND INTERMEDIATES THEREOF. WIPO Patentscope. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Solriamfetol. Wikipedia. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

-

This compound, min 95%, 250 mg. CP Lab Safety. [Link]

-

(S)-2-amino-3-phenylpropyl carbamate. PubChem. [Link]

-

(2R)-2-AMINO-3-PHENYLPROPYL N-(AMINOCARBONYL)CARBAMATE HYDROCHLORIDE. gsrs.ncats.nih.gov. [Link]

Sources

- 1. Solriamfetol - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(BOC-AMINO)-3-PHENYLPROPYLAMINE | 179051-72-0 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 7. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Synthesis of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Vicinal Diamines

Chiral 1,2-vicinal diamines are privileged scaffolds in modern chemistry, serving as critical building blocks for pharmaceuticals, and as highly effective ligands and organocatalysts in asymmetric synthesis.[1][2] Their prevalence in biologically active molecules underscores the importance of robust and stereoselective synthetic routes to access these structures in high enantiopurity.[3] The target molecule of this guide, (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, is a valuable chiral intermediate. It features a 1,2-diamine core derived from the natural amino acid (R)-phenylalanine, with one amine selectively protected by a tert-butoxycarbonyl (Boc) group. This mono-protected structure allows for orthogonal functionalization of the two distinct amino groups, making it a versatile precursor for the development of complex molecules, including therapeutic agents and novel catalysts.[4]

This guide provides a detailed, field-proven methodology for the synthesis of this key intermediate, emphasizing not just the procedural steps, but the underlying chemical principles and rationale that ensure a successful and reproducible outcome. The chosen synthetic strategy is efficient, scalable, and begins from a readily available chiral starting material, (R)-phenylalanine.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is approached through a logical sequence of functional group transformations starting from the chiral pool. Our retrosynthetic analysis identifies (R)-phenylalanine as the ideal starting material, as it provides the core carbon skeleton and the crucial stereocenter.

The overall synthetic strategy involves three key transformations:

-

Orthogonal Protection: The α-amino group of (R)-phenylalanine is protected with the acid-labile Boc group. This is a critical first step to prevent self-coupling and other side reactions in subsequent steps, ensuring that the α-amino group remains untouched until a specific deprotection step is desired.[5]

-

Carboxyl Group Transformation: The carboxylic acid moiety is converted into a primary amide. This transformation is essential as the amide functional group is a direct precursor to the primary amine upon reduction.

-

Chemoselective Reduction: The primary amide is selectively reduced to a primary amine, yielding the target 1,2-diamine structure. This final step must be performed under conditions that do not cleave the Boc protecting group.

This three-step sequence is highly efficient and provides excellent control over the stereochemistry of the final product.

Detailed Synthetic Pathway and Mechanistic Insights

The forward synthesis from (R)-phenylalanine is a robust and well-documented route. Below, each step is detailed with mechanistic explanations for the chosen reagents and conditions.

Workflow of the Synthesis

Here is a graphical representation of the overall synthetic workflow.

Caption: Synthetic workflow from (R)-Phenylalanine to the target molecule.

Step 1: N-Boc Protection of (R)-Phenylalanine

The initial step involves the protection of the α-amino group of (R)-phenylalanine using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Mechanism: The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, along with tert-butanol and carbon dioxide as byproducts. The base neutralizes the carboxylic acid and any generated acidic species.

Step 2: Amidation of Boc-(R)-Phenylalanine

With the α-amino group protected, the carboxylic acid is converted to a primary amide. A common and effective method is to use a peptide coupling agent, such as ethyl chloroformate, to form a mixed anhydride, which is then reacted in situ with an ammonia source.

Mechanism: Ethyl chloroformate reacts with the carboxylate of Boc-(R)-Phenylalanine to form a highly reactive mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by ammonia. The subsequent collapse of the tetrahedral intermediate yields the stable primary amide, Boc-(R)-Phenylalaninamide, along with ethanol and carbon dioxide. This method is efficient and minimizes racemization.

Step 3: Reduction of Boc-(R)-Phenylalaninamide

The final step is the reduction of the primary amide to a primary amine. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation as it is highly effective at reducing amides while being compatible with the Boc protecting group. Lithium aluminum hydride (LiAlH₄) can also be used, but requires strictly anhydrous conditions.

Mechanism: The borane coordinates to the lone pair of the amide oxygen, activating the carbonyl carbon towards hydride attack. A series of hydride transfers and subsequent workup with acid or water hydrolyzes the boron-nitrogen intermediates to liberate the primary amine. This reduction is chemoselective and preserves the integrity of the Boc group and the stereocenter.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Boc-(R)-Phenylalanine

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (R)-Phenylalanine | 165.19 | 10.0 g | 60.5 |

| Di-tert-butyl dicarbonate | 218.25 | 14.5 g | 66.5 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.2 g | 121.0 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Water | - | 100 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add (R)-phenylalanine (10.0 g, 60.5 mmol) and a solvent mixture of THF (100 mL) and water (100 mL).

-

Add sodium bicarbonate (10.2 g, 121.0 mmol) to the suspension and stir until the solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (14.5 g, 66.5 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-(R)-Phenylalanine as a white solid.

-

Expected Yield: ~90-95%

-

Protocol 2: Synthesis of Boc-(R)-Phenylalaninamide

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Boc-(R)-Phenylalanine | 265.32 | 10.0 g | 37.7 |

| Tetrahydrofuran (THF), dry | - | 150 mL | - |

| N-Methylmorpholine (NMM) | 101.15 | 4.2 mL | 38.1 |

| Ethyl Chloroformate | 108.52 | 3.6 mL | 37.7 |

| Ammonium Hydroxide (28%) | - | 10 mL | - |

Procedure:

-

Dissolve Boc-(R)-Phenylalanine (10.0 g, 37.7 mmol) in dry THF (150 mL) in a 500 mL three-neck flask equipped with a thermometer and a nitrogen inlet.

-

Cool the solution to -15 °C using an ice-salt bath.

-

Add N-Methylmorpholine (4.2 mL, 38.1 mmol) dropwise, maintaining the temperature at -15 °C.

-

Slowly add ethyl chloroformate (3.6 mL, 37.7 mmol) dropwise over 20 minutes. A white precipitate of NMM·HCl will form. Stir the mixture for an additional 30 minutes at -15 °C.

-

Add pre-chilled ammonium hydroxide solution (10 mL) dropwise, ensuring the temperature does not rise above -10 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash successively with 5% citric acid solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain Boc-(R)-Phenylalaninamide as a white solid.

-

Expected Yield: ~85-90%

-

Protocol 3:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Boc-(R)-Phenylalaninamide | 264.34 | 8.0 g | 30.3 |

| Borane-THF complex (1 M) | - | 91 mL | 91.0 |

| Tetrahydrofuran (THF), dry | - | 80 mL | - |

| Methanol (MeOH) | - | 50 mL | - |

Procedure:

-

In a 500 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve Boc-(R)-Phenylalaninamide (8.0 g, 30.3 mmol) in dry THF (80 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1 M BH₃·THF solution (91 mL, 91.0 mmol) dropwise via a dropping funnel over 1 hour.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 6 hours.

-

Cool the reaction back down to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (50 mL).

-

Once gas evolution ceases, remove the solvent under reduced pressure.

-

Re-dissolve the residue in methanol (50 mL) and evaporate again to remove borate esters. Repeat this step twice.

-

Dissolve the resulting oil in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL).

-

Basify the combined acidic aqueous layers to pH > 10 with 2 M NaOH.

-

Extract the product into dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound, as a clear oil or low-melting solid.

-

Expected Yield: ~75-85%

-

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Conclusion

This guide outlines a reliable and efficient three-step synthesis for this compound starting from the inexpensive and readily available chiral precursor, (R)-phenylalanine. The methodology employs standard and scalable organic transformations, including Boc protection, mixed anhydride-mediated amidation, and selective amide reduction. The detailed protocols and mechanistic insights provided herein are designed to empower researchers and drug development professionals to confidently produce this valuable chiral building block with high yield and purity.

References

- Organic Chemistry Frontiers (RSC Publishing). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides.

- ACS Publications. Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives through Enantioselective N-Allylation Using Chiral π-Allyl Pd-Catalyst. Organic Letters.

- ACS Publications. Synthesis of Chiral 1,2-Diamines by Asymmetric Lithiation−Substitution. Organic Letters.

- PubMed. Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines.

- PubMed. Catalytic asymmetric synthesis of vicinal diamine derivatives through enantioselective N-allylation using chiral pi-allyl Pd-catalyst.

- Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis.

- RUA. Catalytic asymmetric synthesis of 1,2-diamines.

- UCL Discovery. Chiral diamines in asymmetric synthesis.

- RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines.

- ACS Publications. Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines. Organic Letters.

- NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

- 1. rua.ua.es [rua.ua.es]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 4. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

A Comprehensive Technical Guide to the Starting Materials for the Synthesis of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (Solriamfetol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, known pharmaceutically as Solriamfetol, is a dopamine and norepinephrine reuptake inhibitor.[1][2] It is prescribed for improving wakefulness in adult patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[1][2] The synthesis of this chiral compound requires careful selection of starting materials and precise control of reaction conditions to ensure the desired stereochemistry and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the primary synthetic routes and starting materials for the preparation of Solriamfetol.

The core structure of Solriamfetol is derived from the chiral amino alcohol (R)-2-amino-3-phenyl-1-propanol, also known as D-phenylalaninol.[3][4] Consequently, the most common and efficient synthetic strategies commence from either D-phenylalaninol itself or its precursor, the amino acid D-phenylalanine. This guide will explore both of these pathways, detailing the necessary starting materials, key transformations, and the underlying chemical principles.

Synthetic Pathways and Starting Materials

There are two primary, industrially viable synthetic routes to Solriamfetol, each with its own set of starting materials and synthetic considerations.

Route 1: Synthesis Starting from D-Phenylalaninol

This is the more direct route, utilizing the readily available chiral building block D-phenylalaninol.

-

Core Starting Material: (R)-2-amino-3-phenyl-1-propanol (D-Phenylalaninol)

The general strategy for this route involves the protection of the amino group of D-phenylalaninol, followed by carbamoylation of the hydroxyl group, and subsequent deprotection of the amino group.

Experimental Workflow for Route 1

Caption: Synthetic workflow starting from D-Phenylalaninol.

Step-by-Step Protocol for Route 1

Step 1: Boc Protection of D-Phenylalaninol

The protection of the primary amine is crucial to prevent side reactions during the subsequent carbamoylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its ease of removal under acidic conditions.[5]

-

Reagents and Materials:

-

(R)-2-amino-3-phenyl-1-propanol (D-Phenylalaninol)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)

-

-

Procedure:

-

Dissolve D-phenylalaninol in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of (Boc)₂O in the same solvent at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture, typically involving washing with aqueous solutions to remove the base and byproducts.

-

Purify the resulting Boc-D-phenylalaninol by crystallization or column chromatography.

-

Step 2: Carbamoylation of Boc-D-Phenylalaninol

This step introduces the carbamate functionality at the hydroxyl group.

-

Reagents and Materials:

-

Boc-D-phenylalaninol

-

A carbamoylating agent (e.g., 1,1'-carbonyldiimidazole (CDI) followed by ammonia, or reaction with a suitable carbamate)[1]

-

Anhydrous solvent (e.g., THF, DMF)

-

-

Procedure (using CDI and ammonia):

-

Dissolve Boc-D-phenylalaninol in an anhydrous solvent.

-

Add CDI and stir the mixture to form an activated intermediate.

-

Introduce ammonia gas or an ammonia solution into the reaction mixture.

-

Stir until the reaction is complete.

-

Work up and purify the resulting Boc-protected Solriamfetol.

-

Step 3: Deprotection of Boc-protected Solriamfetol

The final step is the removal of the Boc protecting group to yield Solriamfetol.

-

Reagents and Materials:

-

Boc-protected Solriamfetol

-

A strong acid (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent)[1]

-

-

Procedure:

-

Dissolve the Boc-protected Solriamfetol in a suitable solvent.

-

Add the strong acid and stir at room temperature.

-

Monitor the reaction for the complete removal of the Boc group.

-

Neutralize the reaction mixture and extract the product, or precipitate the hydrochloride salt directly.

-

Purify the final product by crystallization.

-

Route 2: Synthesis Starting from D-Phenylalanine

This route is longer but may be more cost-effective depending on the relative prices of D-phenylalanine and D-phenylalaninol.

-

Core Starting Material: D-Phenylalanine

This pathway involves the protection of the amino group of D-phenylalanine, followed by the reduction of the carboxylic acid to a primary alcohol, and then proceeding with the steps outlined in Route 1.

Experimental Workflow for Route 2

Caption: Synthetic workflow starting from D-Phenylalanine.

Step-by-Step Protocol for Route 2

Step 1: Boc Protection of D-Phenylalanine

Similar to Route 1, the first step is the protection of the amino group.

-

Reagents and Materials:

-

Procedure:

-

Dissolve D-phenylalanine in an aqueous solution of the base.

-

Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane or THF).

-

Stir vigorously at room temperature until the reaction is complete.

-

Acidify the reaction mixture to protonate the carboxylic acid and precipitate the product.

-

Extract the Boc-D-phenylalanine with an organic solvent.

-

Dry and evaporate the solvent to obtain the product, which can be further purified by crystallization.

-

Step 2: Reduction of Boc-D-Phenylalanine to Boc-D-Phenylalaninol

The selective reduction of the carboxylic acid in the presence of the Boc protecting group is a critical step.

-

Reagents and Materials:

-

Boc-D-phenylalanine

-

Reducing agent (e.g., sodium borohydride in the presence of an activating agent, or borane complexes like BH₃·THF)

-

Anhydrous solvent (e.g., THF)

-

-

Procedure (using sodium borohydride and methanol):

-

Dissolve Boc-D-phenylalanine methyl or ethyl ester in THF.

-

Add sodium borohydride to the solution.

-

Slowly add methanol dropwise to the mixture at a controlled temperature (e.g., 50-55 °C).[13]

-

Stir until the reduction is complete.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain Boc-D-phenylalaninol.

-

The subsequent steps of carbamoylation and deprotection follow the same protocols as described in Route 1.

Data Summary

| Starting Material | Key Intermediates | Key Reactions | Typical Reagents |

| D-Phenylalaninol | Boc-D-Phenylalaninol, Boc-Solriamfetol | Boc Protection, Carbamoylation, Deprotection | (Boc)₂O, CDI/NH₃, TFA/HCl |

| D-Phenylalanine | Boc-D-Phenylalanine, Boc-D-Phenylalaninol, Boc-Solriamfetol | Boc Protection, Reduction, Carbamoylation, Deprotection | (Boc)₂O, NaBH₄/MeOH, CDI/NH₃, TFA/HCl |

Conclusion

The synthesis of this compound (Solriamfetol) is a well-established process in medicinal chemistry. The choice of starting material, either D-phenylalaninol or D-phenylalanine, depends on factors such as cost, availability, and the desired overall process efficiency. Both routes rely on standard and robust organic transformations, including the use of the Boc protecting group, which is a cornerstone of modern peptide and chiral amine synthesis. A thorough understanding of these synthetic pathways and the properties of the starting materials is essential for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

-

Nutradrill. D-Phenylalanine 500mg Vegetable Capsules Online from Nutradrill. Available from: [Link]

- Soai, K., Oyamada, H., & Takase, A. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Bulletin of the Chemical Society of Japan, 57(7), 2001-2002.

-

Amerigo Scientific. (R)-(+)-2-Amino-3-phenyl-1-propanol (98%). Available from: [Link]

-

RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Available from: [Link]

-

NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of a novel Boc protected coupled product of phenylalanine and ethylenediamine. Available from: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

- Google Patents. Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process.

-

EMD Millipore. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available from: [Link]

- Google Patents. Process of preparing 1-phenyl-2-aminopropane.

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

- Google Patents. Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.

- Google Patents. Process for preparation of solriamfetol and intermediates thereof.

- Google Patents. Process for preparation of solriamfetol and intermediates thereof.

- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine.

- Google Patents. Solvate Form of (R)-2-amino-3-phenylpropyl carbamate.

- Google Patents. A process for the purification of (r)-2-amino-3-phenylpropyl carbamate.

-

Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from: [Link]

-

Organic Syntheses. Preparation of (S)-N-Boc-5-oxaproline. Available from: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. (R)-(+)-2-Amino-3-phenyl-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. D-Phenylalanine, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. DL Phenylalanine Manufacturer,Exporter,Supplier [avanschem.com]

- 8. nutradrill.com [nutradrill.com]

- 9. alkalisci.com [alkalisci.com]

- 10. metabolics.com [metabolics.com]

- 11. peptide.com [peptide.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. academic.oup.com [academic.oup.com]

Purity and specifications of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

An In-Depth Technical Guide to the Purity, Specifications, and Analysis of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Abstract

This compound (CAS: 400652-57-5), a key chiral building block derived from D-phenylalanine, is increasingly utilized in the synthesis of complex pharmaceutical agents, including targeted protein degraders.[1] The stereochemical and chemical purity of this intermediate is paramount, as any impurities can propagate through multi-step syntheses, ultimately compromising the efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to understand and implement rigorous quality control strategies for this compound. We will detail field-proven analytical methodologies, explain the scientific rationale behind procedural choices, and establish typical specifications for ensuring the highest quality material for research and development.

Introduction: The Critical Role of a Chiral Intermediate

This compound is a Boc-protected derivative of (R)-2-amino-1-phenyl-propane-1-amine. Its structure combines a defined stereocenter with a free primary amine and a protected secondary amine, making it a versatile synthon for introducing a specific chiral scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective reaction at the primary amine, followed by deprotection under acidic conditions to unmask the second amine for subsequent transformations.[2]

The importance of its purity cannot be overstated. The two primary concerns are:

-

Chemical Purity: The presence of process-related impurities, such as starting materials or side-reaction products, can lead to the formation of undesired derivatives in subsequent steps, complicating purification and potentially introducing toxic components.

-

Enantiomeric Purity: The presence of the undesired (S)-enantiomer can lead to the synthesis of the wrong stereoisomer of the final drug product. This can result in reduced therapeutic effect or, in worst-case scenarios, significant off-target toxicity.

This guide establishes a self-validating system of protocols designed to comprehensively assess the purity and define the quality of this critical intermediate.

Physicochemical Properties & Specifications

A baseline understanding of the compound's properties is essential for its handling and analysis. All quantitative specifications should be confirmed with robust, validated analytical methods as described in Section 4.0.

| Property | Specification | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 400652-57-5 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Purity (Assay) | ≥98.0% (by HPLC) | [3] |

| Enantiomeric Purity | ≥99.0% e.e. (by Chiral HPLC) | Industry Standard |

| Identity | Conforms to structure by ¹H NMR and MS | [4] |

Synthesis and Purification Landscape

Understanding the synthetic origin of this compound provides critical insight into its potential impurity profile. A common synthetic route involves the protection of the amino group of D-phenylalaninol, followed by further functional group manipulations.[2]

Common Purification Strategy: Crude product is typically purified via column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization is critical to ensure high recovery and effective removal of impurities.

The primary goal of purification is to remove:

-

Unreacted starting materials.

-

Reagents used in the synthesis (e.g., coupling agents, acids, bases).

-

Side-products formed during the reaction.

-

The undesired (S)-enantiomer, if the chiral integrity was compromised.

The following analytical workflow is designed to validate the success of the purification process.

Comprehensive Analytical Characterization

A multi-pronged analytical approach is required to fully characterize the purity and identity of the compound.

Identity Confirmation: Spectroscopic Methods

4.1.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the gold standard for confirming the chemical structure. The spectrum provides an unambiguous fingerprint of the molecule.

-

Causality Behind the Method: Each unique proton environment in the molecule resonates at a characteristic chemical shift. The integration of the peaks corresponds to the number of protons, and splitting patterns reveal neighboring protons, allowing for complete structural assignment.

-

Expected Spectral Features:

-

~7.20-7.40 ppm: A multiplet corresponding to the 5 protons of the monosubstituted phenyl ring.

-

~2.50-3.00 ppm: Multiplets corresponding to the diastereotopic protons of the benzyl CH₂ group and the CH proton at the chiral center.

-

~1.30 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[4]

-

Variable shifts for the NH and NH₂ protons, which may be broad.

-

Protocol 4.1.1: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Process the data with appropriate phasing and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

Validation: The obtained spectrum must be consistent with the proposed structure, with all key peaks present and integrations being correct.

4.1.2 Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, confirming the elemental composition.

-

Causality Behind the Method: The compound is ionized (e.g., by electrospray ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. This provides a highly accurate molecular weight.

-

Expected Result: For C₁₄H₂₂N₂O₂, the exact mass is 250.1732 u. The protonated molecule [M+H]⁺ should be observed at m/z ≈ 251.1810.

Protocol 4.1.2: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent system, typically methanol or acetonitrile/water.

-

Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Infuse the sample directly or via a short liquid chromatography run. Acquire the spectrum in positive ion mode.

-

Validation: The measured m/z of the most abundant ion must match the theoretical m/z of [M+H]⁺ within a 5 ppm mass accuracy window.

Chemical Purity: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for quantifying the purity of the compound and detecting any non-chiral, process-related impurities.

-

Causality Behind the Method: The compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The phenyl group provides a strong chromophore for UV detection. An acidic modifier (e.g., formic acid) is used to protonate the basic amines, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with the silica backbone of the column.

Protocol 4.2.1: RP-HPLC Purity Assay

-

Sample Preparation: Prepare a sample solution at a concentration of ~1.0 mg/mL in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water 50:50).

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | XBridge BEH C18, 3.5 µm, 4.6 x 100 mm (or equivalent)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes, hold for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 220 nm[4] |

| Injection Vol. | 5 µL |

-

Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak symmetry).

Enantiomeric Purity: Chiral HPLC

Determining the enantiomeric excess is critical. This requires a specialized chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. A method validated for the structurally similar drug Solriamfetol provides an excellent and directly applicable starting point.[5]

-

Causality Behind the Method: Polysaccharide-based CSPs create a chiral environment. The two enantiomers form transient, diastereomeric complexes with the CSP, which have different binding energies. This difference in interaction strength results in different retention times, allowing for their separation. A polar organic mobile phase is highly effective for this class of compounds, and a basic additive (diethylamine) is essential to occupy active sites on the column and prevent peak tailing of the basic analyte.[5]

Protocol 4.3.1: Chiral HPLC Analysis

-

Sample Preparation: Prepare a sample solution at ~1.0 mg/mL in Methanol. To test for sensitivity, prepare a spiked sample containing ~0.1% of the undesired (S)-enantiomer if a reference standard is available.

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | Lux Amylose-1, 5 µm, 4.6 x 250 mm (or equivalent)[5] |

| Mobile Phase | 0.1% Diethylamine in Methanol[5] |

| Mode | Isocratic |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 210 nm[5] |

| Injection Vol. | 5 µL |

-

Validation: The method should be validated for linearity, accuracy, and precision. The Limit of Quantitation (LOQ) for the (S)-enantiomer must be established to ensure it can be reliably measured at the specification limit (e.g., 0.15%). The developed method should achieve a resolution (Rs) of greater than 2.0 between the enantiomer peaks.[5]

Visualization of Workflows

To ensure a systematic approach, the following workflows are recommended for the quality control and processing of this compound.

Caption: Quality control workflow for incoming material.

Caption: Iterative purification and analysis feedback loop.

Conclusion

The quality of this compound is not a matter of simple pass/fail based on a single technique. A holistic and rigorous analytical strategy is required to ensure its suitability for advanced pharmaceutical synthesis. This guide outlines a robust framework combining spectroscopic identification (NMR, MS) with high-resolution chromatographic separation (RP-HPLC, Chiral HPLC) to provide a comprehensive purity profile. By implementing these self-validating protocols, researchers and drug developers can proceed with confidence, knowing their foundational chiral building block meets the stringent quality standards demanded by modern drug discovery.

References

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

-

This compound, min 95%, 250 mg. CP Lab Safety. [Link]

- Process for preparation of solriamfetol and intermediates thereof.

-

Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide-Type Chiral Stationary Phases. SpringerLink. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof - Google Patents [patents.google.com]

- 3. labproinc.com [labproinc.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pak.elte.hu [pak.elte.hu]

A Senior Application Scientist's Guide to Sourcing (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: From Supplier Vetting to Quality Verification

For researchers, medicinal chemists, and process development scientists, the procurement of chiral building blocks is a critical first step that dictates the timeline, purity, and ultimate success of a synthetic campaign. (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a key intermediate derived from D-phenylalanine, serves as a quintessential example of such a crucial molecule. Its vicinal diamine structure, with one amine protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile precursor for a variety of pharmacologically active compounds. The demand for enantiomerically pure molecules is driven by the need for drugs with improved efficacy and reduced side effects.[1]

This technical guide provides an in-depth perspective on the commercial landscape of this compound. It is designed to navigate the complexities of supplier selection, quality assessment, and in-house verification, ensuring that the material you procure meets the stringent demands of pharmaceutical research and development.

The Strategic Importance of the Phenylpropyl Carbamate Core

The 2-amino-3-phenylpropyl structural motif is a privileged scaffold in medicinal chemistry. The unprotected parent amine, (R)-2-amino-3-phenylpropyl carbamate (also known as Solriamfetol), is a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness associated with narcolepsy and sleep apnea.[2] The Boc-protected version, our topic of focus, allows for selective functionalization of the primary amine, making it an invaluable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies or for the synthesis of more complex target molecules. The use of chiral building blocks from the "chiral pool," which includes readily available natural compounds like amino acids, is a highly efficient strategy as the initial stereochemistry is pre-defined.[1][3]

Navigating the Commercial Supplier Landscape

Identifying reliable commercial suppliers for this specific chiral intermediate requires careful diligence. The nomenclature can vary, with suppliers sometimes listing it as tert-Butyl ((2R)-1-amino-3-phenylpropan-2-yl)carbamate. While a definitive CAS number for the (R)-enantiomer is not consistently cited across all platforms, its enantiomer, (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate, is cataloged under CAS Number 146552-72-9 .[4][5] This provides a crucial reference point for searching and for discussions with potential suppliers.

Our market survey has identified a number of specialty chemical providers that list this compound or its enantiomer. The following table summarizes representative suppliers. It is imperative to note that availability and specifications can change, and direct inquiry is always the recommended course of action.

| Supplier | Compound Name/Variant | CAS Number | Purity (Typical) | Notes |

| ChemUniverse | (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | 146552-72-9 | 97% | Offers the (S)-enantiomer.[4] |

| Advanced Biochemicals | (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | 35150-06-2 | 98% | Note the structural difference (amide vs. amine). |

| Parchem | tert-Butyl (1-amino-1-oxo-2-(3-(trifluoromethyl)phenyl)propan-2-yl)carbamate | 685128-78-3 | Not specified | A substituted analog, indicating capability in this chemical space.[6] |

| Simson Pharma Limited | N-Boc-4-phenyl-L-phenylalanine | 147923-08-8 | Not specified | A related Boc-protected amino acid derivative.[7] |

Disclaimer: This table is for illustrative purposes and is not an exhaustive list. Researchers should conduct their own due diligence before procurement.

A Framework for Supplier Selection

Choosing the right supplier extends beyond simply finding the molecule in a catalog. For critical drug discovery programs, a multi-faceted evaluation is essential. The following workflow outlines a logical approach to vetting and selecting a supplier for this compound.

Caption: A logical workflow for the selection and qualification of a chemical supplier.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to the quality of a specific batch of material. For a chiral building block like this compound, the following parameters are of paramount importance:

-

Identity Confirmation: The CoA should provide data from techniques like ¹H NMR and Mass Spectrometry (MS) that confirm the chemical structure. The spectral data should be consistent with the expected structure.

-

Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be above 97% for use in early-stage research. The chromatogram should be clean, with minimal unidentified peaks.

-

Enantiomeric Purity (or Enantiomeric Excess, ee): This is the most critical parameter for a chiral building block. It is determined by a specialized technique, most commonly Chiral HPLC. An enantiomeric excess of ≥98% is generally required. The CoA should clearly state the method used and the percentage of the undesired (S)-enantiomer.

-

Residual Solvents: Gas Chromatography (GC) is often used to quantify the presence of residual solvents from the synthesis and purification process. High levels of certain solvents can be detrimental to subsequent reactions.

-

Water Content: Determined by Karl Fischer titration, this can be important if the compound is hygroscopic or if downstream chemistry is water-sensitive.

In-House Quality Verification: A Self-Validating System

While a supplier's CoA provides a baseline, for critical applications, in-house verification is a non-negotiable step to ensure trustworthiness. Chiral HPLC is the gold standard for confirming enantiomeric purity.[8] The following is a representative protocol for the chiral HPLC analysis of this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

1. Objective: To resolve and quantify the (R)- and (S)-enantiomers of tert-Butyl (2-amino-3-phenylpropyl)carbamate.

2. Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as a CHIRALPAK® or Lux® series column is a good starting point. For example, a column based on amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is often effective for separating enantiomers of N-protected amino compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Sample: The received this compound.

-

Racemic Standard: If available, a 50:50 mixture of the (R)- and (S)-enantiomers to confirm peak identity and resolution.

3. Method:

-

Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of the test material in the mobile phase at a concentration of approximately 1 mg/mL.

4. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

If a racemic standard is available, inject it first to determine the retention times of both the (R)- and (S)-enantiomers and to ensure adequate separation (resolution > 1.5).

-

Inject the sample solution of the received material.

-

Integrate the peak areas for both enantiomers in the resulting chromatogram.

5. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

6. Acceptance Criteria: The calculated % ee should meet the project's requirements, typically ≥98%. The identity of the major peak should correspond to the expected (R)-enantiomer based on the injection of a known standard or by comparison with the supplier's data.

Synthesis and Handling Considerations

While this guide focuses on commercial sourcing, an understanding of the synthetic routes provides insight into potential impurities. This compound is typically synthesized from the chiral pool starting material, D-phenylalaninol. The synthesis involves the protection of one of the amino groups as a carbamate. A common method for the selective mono-Boc protection of diamines involves using di-tert-butyl dicarbonate (Boc₂O).

Storage and Handling: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with many amines, it may be sensitive to air and moisture. For long-term storage, refrigeration is recommended. Always consult the supplier-provided Safety Data Sheet (SDS) for complete handling and safety information.

Conclusion

The successful procurement of this compound is a process that demands scientific rigor and careful supplier management. By understanding the compound's strategic importance, employing a structured supplier evaluation process, critically analyzing the Certificate of Analysis, and performing independent quality verification, researchers can ensure the integrity of their starting materials. This diligence at the outset is a crucial investment in the efficiency and success of the subsequent stages of drug discovery and development.

References

-

ChemUniverse. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 199. [Link]

-

PubChem. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate. [Link]

-

Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(13), 2195-2202. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-9. [Link]

-

Pharmaffiliates. tert-Butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate. [Link]

- Google Patents.

-

Cenmed. tert-Butyl (2-amino-3-methylphenyl)carbamate. [Link]

-

Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1382. [Link]

-

PubChem. tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate. [Link]

-

Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(6), 669-682. [Link]

-

Contino, M., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8509. [Link]

-

Tanaka, K. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3328. [Link]

-

USA Chemical Suppliers. 4-tert-butyloxycarbonyl-l-phenylalanine suppliers USA. [Link]

-

Ruifu Chemical. Chiral Building Blocks Manufacturers & Suppliers. [Link]

-

Buchler GmbH. Chiral Building Blocks. [Link]

-

PubChem. tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate. [Link]

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One moment, please... [advancedbiochemicals.com]

- 5. parchem.com [parchem.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Use of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate in asymmetric synthesis

An In-Depth Guide to the Application of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate in Asymmetric Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Diamine Building Block

In the landscape of modern organic and medicinal chemistry, the efficient construction of enantiomerically pure molecules is paramount. Chiral vicinal diamines (1,2-diamines) represent a privileged structural motif found in a vast array of pharmaceuticals, natural products, and as the core of many successful chiral ligands and organocatalysts.[1][2] this compound, derived from the naturally abundant chiral pool precursor (R)-phenylalanine, has emerged as a versatile and indispensable building block for asymmetric synthesis.

Its strategic utility is rooted in its inherent stereochemistry and the orthogonal protecting group strategy it embodies. The molecule possesses a stereogenic center at the C2 position, derived directly from the amino acid, which serves to direct the stereochemical outcome of subsequent transformations.[3][4] Furthermore, it features a free, nucleophilic primary amine and a second primary amine masked with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions, allowing for sequential and site-specific functionalization.[5][6] This guide provides an in-depth exploration of its applications, complete with detailed protocols for researchers and drug development professionals.

Core Application I: Synthesis of Chiral Vicinal Diamine Scaffolds

The most direct application of this compound is in the synthesis of more complex, differentially substituted chiral 1,2-diamines. The free primary amine serves as a handle for introducing a diverse range of substituents via N-alkylation, N-arylation, or acylation reactions. Subsequent removal of the Boc group unveils a new primary amine for further elaboration. This stepwise approach provides precise control over the final molecular architecture.

Workflow for Synthesis of N-Substituted Diamines

The general workflow involves two key stages: functionalization of the free amine followed by deprotection of the Boc-protected amine. This process allows for the creation of a library of chiral diamines from a single, reliable starting material.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

Application Notes and Protocols for Chiral Ligand Synthesis

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chirality in Modern Chemistry

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the control of stereochemistry is paramount.[1][2][3] Enantioselective synthesis, the preferential formation of one enantiomer over its mirror image, is critical as the biological activity of molecules is often dictated by their three-dimensional structure.[1][3] Chiral ligands are the cornerstone of asymmetric catalysis, serving as molecular architects that guide a metal catalyst to produce a desired stereoisomer with high precision.[2][4][5] These ligands create a chiral environment around the metal center, influencing the reaction pathway and leading to the selective formation of one enantiomeric product.[4][5] This guide provides an in-depth exploration of the synthesis of several key classes of chiral ligands, offering detailed protocols and insights into the rationale behind the experimental procedures.

Foundational Classes of Chiral Ligands

The field of asymmetric catalysis is rich with a diverse array of chiral ligands, each with unique structural and electronic properties.[6][][8] These can be broadly categorized based on the nature of their coordinating atoms and the source of their chirality.[4][6][9] Common classes include phosphorus-based ligands, nitrogen-based ligands, and ligands with chirality on a backbone scaffold.[4][6][9]

-

P-Chiral Phosphine Ligands: These ligands possess a stereogenic phosphorus atom and are highly effective in a variety of asymmetric transformations.[1][10][11] Their synthesis requires precise control over the stereochemistry at the phosphorus center.[1]

-

Axially Chiral Biaryl Phosphines (e.g., BINAP): Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derive their chirality from restricted rotation around a C-C bond, creating a stable, chiral scaffold.[4][12]

-

Salen Ligands: These are tetradentate Schiff base ligands that form stable complexes with a wide range of metals.[13][14][15][16] Their modular synthesis allows for easy tuning of steric and electronic properties.[13][14][15]

-

TADDOLs: These are C2-symmetric diols derived from tartaric acid.[17][18][19] They are versatile auxiliaries used in a broad spectrum of enantioselective reactions.[17][18][19]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust metal complexes.[20][21][22] Chiral versions have emerged as powerful tools in asymmetric catalysis.[20][21][22]

Synthesis Protocols for Key Chiral Ligands

The following sections provide detailed, step-by-step protocols for the synthesis of representative and widely utilized chiral ligands. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Synthesis of (R)-(+)-BINAP

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a privileged ligand in asymmetric catalysis. The synthesis presented here follows a well-established route starting from commercially available (R)-(+)-1,1'-bi-2-naphthol (BINOL).[12][23]

Synthetic Workflow:

Caption: Synthetic scheme for (R)-BINAP from (R)-BINOL.

Protocol: Part A - Preparation of (R)-1,1'-bi-2-naphthol ditriflate [23]

-

Rationale: The conversion of the hydroxyl groups of BINOL to triflate groups is a crucial activation step. The triflate is an excellent leaving group, facilitating the subsequent nickel-catalyzed phosphination. Pyridine acts as a base to neutralize the triflic acid byproduct.

-

Procedure:

-

To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

-

Add dry methylene chloride (60 mL) and dry pyridine (7.2 mL, 90 mmol).

-

Cool the mixture to 5-10°C using an ice bath.

-

Slowly add triflic anhydride (20.0 g, 70 mmol) while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature overnight (approximately 17 hours).

-

Add hexane (60 mL) and filter the mixture through a pad of silica gel.

-

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

-

Concentrate the filtrate under reduced pressure to yield the ditriflate as a white solid.

-

Protocol: Part B - Preparation of (R)-(+)-BINAP [23]

-

Rationale: This step involves a nickel-catalyzed cross-coupling reaction between the ditriflate and diphenylphosphine.[12][23] NiCl2(dppe) is the catalyst precursor, and 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a base. The reaction is carried out at an elevated temperature to ensure a reasonable reaction rate.

-

Procedure:

-

To an oven-dried 250-mL flask under a nitrogen atmosphere, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2dppe, 1.1 g, 2 mmol).

-

Add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol).

-

Heat the resulting dark red solution to 100°C for 30 minutes.

-

In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and DABCO (4.5 g, 40 mmol) in anhydrous DMF (40 mL).

-

Add the solution of the ditriflate and DABCO to the heated nickel catalyst solution.

-

Add three additional portions of diphenylphosphine (3 x 2 mL) at 1 hour, 3 hours, and 7 hours.

-

Continue heating at 100°C until the ditriflate is consumed (typically 2-3 days), as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Cool the dark brown solution to -15 to -20°C and stir for 2 hours.

-

Filter the resulting solid, wash with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-(+)-BINAP as a white to off-white crystalline solid.

-

Quantitative Data Summary:

| Reagent | Molar Equiv. (Part A) | Molar Equiv. (Part B) |

| (R)-BINOL | 1.0 | - |

| Triflic Anhydride | 2.33 | - |

| Pyridine | 3.0 | - |

| (R)-BINOL ditriflate | - | 1.0 |

| NiCl2(dppe) | - | 0.1 |

| Diphenylphosphine | - | ~1.8 (total) |

| DABCO | - | 2.0 |

Synthesis of a Chiral Salen Ligand